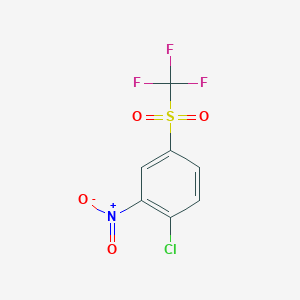

2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-chloro-2-nitro-4-(trifluoromethylsulfonyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO4S/c8-5-2-1-4(3-6(5)12(13)14)17(15,16)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDIMBZRJVHLTPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60364271 | |

| Record name | 1-chloro-2-nitro-4-[(trifluoromethyl)sulfonyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1550-27-2 | |

| Record name | 1-Chloro-2-nitro-4-[(trifluoromethyl)sulfonyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1550-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-chloro-2-nitro-4-[(trifluoromethyl)sulfonyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-2-nitro-4-trifluoromethanesulfonylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene, a key chemical intermediate in medicinal chemistry and drug discovery. It details the compound's physicochemical properties, synthesis protocols, and its applications as a versatile building block in the development of novel therapeutic agents.

Core Compound Information

This compound is an aromatic organic compound notable for its trifluoromethylsulfonyl, nitro, and chloro functional groups. These features make it a highly reactive and valuable precursor in organic synthesis.

CAS Number: 1550-27-2[1][2][3]

The key properties of the compound are summarized in the table below, providing essential data for experimental design and safety considerations.

| Property | Value | Source |

| Molecular Formula | C₇H₃ClF₃NO₄S | [3] |

| Molecular Weight | 289.62 g/mol | [1][4] |

| Density | 1.689 g/cm³ | [3] |

| Synonyms | 1-chloro-2-nitro-4-[(trifluoromethyl)sulfonyl]benzene | [3] |

| InChI Key | InChI=1/C7H3ClF3NO4S/c8-5-2-1-4(3-6(5)12(13)14)17(15,16)7(9,10,11)/h1-3H | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the nitration of a precursor molecule. The following protocol has been adapted from published synthesis routes.[5]

A common method for synthesizing the title compound is through the nitration of 1-chloro-4-(trifluoromethylsulfonyl)benzene.

Experimental Protocol:

-

Reaction Setup: To a stirred solution of 1-chloro-4-(trifluoromethylsulfonyl)benzene (500 mg, 2.05 mmol) in Oleum (2.5 g), add fuming HNO₃ (5 ml).

-

Heating: The reaction mixture is stirred at 100 °C for 24 hours. Reaction progress should be monitored using Thin Layer Chromatography (TLC).

-

Quenching: After the starting material is consumed, the reaction mixture is carefully quenched with water (10 ml).

-

Extraction: The product is extracted with CH₂Cl₂ (2 x 10 ml).

-

Washing and Drying: The combined organic layers are washed with water (20 ml) and dried over anhydrous sodium sulphate.

-

Purification: The solvent is evaporated under reduced pressure. The crude material is then purified by column chromatography on silica gel (60-120 mesh) using a gradient of 5-15% EtOAc/Hexane to yield the final product as a colorless liquid.[5]

Quantitative Data:

| Parameter | Value |

|---|---|

| Starting Material | 1-chloro-4-(trifluoromethylsulfonyl)benzene |

| Reagents | Fuming HNO₃, Oleum |

| Temperature | 100 °C |

| Reaction Time | 24 hr |

| Yield | 24% |

| ¹H-NMR (CDCl₃, 500 MHz) | δ 8.53 (bs, 1H), 8.19-8.14 (m, 1H), 7.94 (d, J = 8.8 Hz, 1H) |

References

- 1. This compound | VSNCHEM [vsnchem.com]

- 2. 1550-27-2・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 3. This compound | 1550-27-2 [chemnet.com]

- 4. 2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride 98 837-95-6 [sigmaaldrich.com]

- 5. 1-CHLORO-2-NITRO-4-TRIFLUOROMETHANESULFONYL-BENZENE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Chemical Properties of 2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene is a halogenated aromatic nitro compound of significant interest in medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a trifluoromethylsulfonyl group, a nitro group, and a chlorine atom attached to a benzene ring, imparts a distinct reactivity profile, making it a valuable building block for the synthesis of novel therapeutic agents and other complex organic molecules. The presence of strong electron-withdrawing groups activates the aromatic ring for nucleophilic aromatic substitution, a key reaction in the construction of diverse chemical scaffolds. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound.

Chemical and Physical Properties

A summary of the known and estimated physical and chemical properties of this compound is presented in the table below. It is important to note that while some data is available for the target compound, other values are derived from structurally similar compounds and should be considered as estimates.

| Property | Value | Source |

| IUPAC Name | 1-chloro-2-nitro-4-(trifluoromethylsulfonyl)benzene | N/A |

| CAS Number | 1550-27-2 | [1] |

| Molecular Formula | C₇H₃ClF₃NO₄S | [1] |

| Molecular Weight | 289.62 g/mol | [1] |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

| Melting Point | Not available | N/A |

| Boiling Point | Estimated based on 2-Nitro-4-(trifluoromethyl)chlorobenzene: ~222.6 °C at 760 mmHg | [2] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Likely insoluble in water. | Inferred from related compounds |

| Density | 1.689 g/cm³ |

Spectroscopic Data

-

¹H NMR Spectroscopy: A synthesis protocol for a related compound describes the ¹H-NMR spectrum of 1-chloro-2-nitro-4-trifluoromethanesulfonyl-benzene as having signals at δ 8.53 (bs, 1H), 8.19-8.14 (m, 1H), and 7.94 (d, J = 8.8 Hz, 1H) in CDCl₃. This provides an expected pattern for the aromatic protons of the target molecule.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum for the analogous 2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride is available and can be used for comparative purposes.

-

Infrared (IR) Spectroscopy: The FT-IR spectrum of 2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride is also available and would show characteristic peaks for the nitro group (around 1530 and 1350 cm⁻¹), the sulfonyl group (around 1370 and 1180 cm⁻¹), and the C-Cl and C-F bonds.

-

Mass Spectrometry: While the exact mass spectrum is not available, the molecular ion peak (M+) would be expected at m/z 289.9423, corresponding to the exact mass of the molecule.

Synthesis

A general method for the synthesis of 1-chloro-2-nitro-4-trifluoromethanesulfonyl-benzene has been reported. The protocol involves the nitration of a precursor compound.

Experimental Protocol: Synthesis of 1-chloro-2-nitro-4-trifluoromethanesulfonyl-benzene

Materials:

-

Starting material (e.g., 1-chloro-4-(trifluoromethylsulfonyl)benzene)

-

Oleum

-

Fuming Nitric Acid (HNO₃)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (60-120 mesh)

-

Ethyl acetate (EtOAc)

-

Hexane

Procedure:

-

To a stirred solution of the starting material in oleum, add fuming HNO₃.

-

The reaction mixture is stirred at 100 °C for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is quenched with water.

-

The product is extracted with CH₂Cl₂.

-

The organic layer is washed with water and dried over anhydrous Na₂SO₄.

-

The solvent is evaporated under reduced pressure.

-

The crude material is purified by column chromatography on silica gel using a gradient of EtOAc/Hexane.

This protocol provides a foundational method that can be optimized for the specific synthesis of this compound.

Reactivity and Applications in Organic Synthesis

The chemical reactivity of this compound is dominated by the presence of the strongly electron-withdrawing nitro and trifluoromethylsulfonyl groups. These groups deactivate the benzene ring towards electrophilic aromatic substitution but significantly activate it for nucleophilic aromatic substitution (SNAr). The chlorine atom serves as a good leaving group in these reactions.

Nucleophilic Aromatic Substitution (SNAr)

The primary application of this compound in organic synthesis is as an electrophile in SNAr reactions. It can react with a variety of nucleophiles, including amines, thiols, and alkoxides, to generate a diverse range of substituted aromatic compounds. These products are often valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

The general mechanism for the SNAr reaction is depicted below:

Caption: General mechanism of nucleophilic aromatic substitution (SNAr).

Experimental Workflow for a Typical SNAr Reaction

The following diagram illustrates a typical experimental workflow for a nucleophilic aromatic substitution reaction involving this compound.

References

An In-depth Technical Guide to the Synthesis of 2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for 2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details the multi-step synthesis, including experimental protocols, quantitative data, and workflow visualizations to support research and development efforts.

Introduction

This compound is a substituted aromatic compound characterized by the presence of a nitro group, a trifluoromethylsulfonyl group, and a chlorine atom on the benzene ring. This unique combination of functional groups imparts specific reactivity and properties, making it a valuable building block in organic synthesis. The trifluoromethylsulfonyl (-SO₂CF₃) group, in particular, is a strong electron-withdrawing group that can significantly influence the chemical and biological properties of a molecule.

This guide outlines a reliable three-step synthesis route starting from commercially available 4-chlorothiophenol. Each step is described in detail, providing the necessary information for replication and optimization in a laboratory setting.

Overall Synthesis Pathway

The synthesis of this compound is accomplished through a three-step sequence:

-

Trifluoromethylthiolation: Synthesis of 4-(Trifluoromethylthio)chlorobenzene from 4-chlorothiophenol.

-

Oxidation: Conversion of 4-(Trifluoromethylthio)chlorobenzene to 4-chloro-1-(trifluoromethylsulfonyl)benzene.

-

Nitration: Introduction of a nitro group to the aromatic ring to yield the final product, this compound.

The logical flow of this synthesis is depicted in the following diagram:

A Technical Guide to 1-Chloro-2-nitro-4-((trifluoromethyl)sulfonyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Chloro-2-nitro-4-((trifluoromethyl)sulfonyl)benzene, a key intermediate in synthetic organic chemistry. This document outlines its chemical identity, properties, synthesis, and potential applications in the pharmaceutical industry.

Chemical Identity and Properties

IUPAC Name: 1-Chloro-2-nitro-4-((trifluoromethyl)sulfonyl)benzene[]

Synonyms: 2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene[]

This compound is a substituted benzene ring bearing a chloro, a nitro, and a trifluoromethylsulfonyl group. The presence of these functional groups makes it a versatile reagent in organic synthesis, particularly for the introduction of the trifluoromethylsulfonyl moiety, which is of growing interest in medicinal chemistry due to its ability to modulate the physicochemical and biological properties of molecules.

Table 1: Physicochemical Properties of 1-Chloro-2-nitro-4-((trifluoromethyl)sulfonyl)benzene

| Property | Value | Reference |

| Molecular Formula | C7H3ClF3NO4S | [3] |

| Molecular Weight | 289.62 g/mol | [3] |

| Density | 1.689 g/cm³ | [] |

| InChI Key | BDIMBZRJVHLTPD-UHFFFAOYSA-N | [] |

| SMILES | C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)--INVALID-LINK--[O-])Cl |

Table 2: Spectroscopic Data of 1-Chloro-2-nitro-4-((trifluoromethyl)sulfonyl)benzene

| Spectroscopy | Data | Reference |

| ¹H-NMR (500 MHz, CDCl₃) | δ 8.53 (bs, 1H), 8.19-8.14 (m, 1H), 7.94 (d, J = 8.8 Hz, 1H) | [3] |

Synthesis

The primary method for the synthesis of 1-Chloro-2-nitro-4-((trifluoromethyl)sulfonyl)benzene involves the nitration of 4-(trifluoromethylsulfonyl)chlorobenzene.

Experimental Protocol: Nitration of 4-(Trifluoromethylsulfonyl)chlorobenzene

This protocol is adapted from a patented synthesis route.

Materials:

-

4-(Trifluoromethylsulfonyl)chlorobenzene

-

Oleum (fuming sulfuric acid)

-

Fuming Nitric Acid (HNO₃)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (60-120 mesh) for column chromatography

-

Ethyl Acetate (EtOAc)

-

Hexane

Procedure:

-

To a stirred solution of 4-(trifluoromethylsulfonyl)chlorobenzene in oleum, add fuming nitric acid.

-

Heat the reaction mixture at 100°C for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction mixture with water.

-

Extract the product with dichloromethane.

-

Wash the organic layer with water and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude material by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 1-Chloro-2-nitro-4-((trifluoromethyl)sulfonyl)benzene as a colorless liquid.

Diagram 1: Synthesis Workflow of 1-Chloro-2-nitro-4-((trifluoromethyl)sulfonyl)benzene

Caption: A flowchart illustrating the synthesis of 1-Chloro-2-nitro-4-((trifluoromethyl)sulfonyl)benzene.

Applications in Drug Development

Aromatic compounds containing both nitro and trifluoromethyl groups are important pharmacophores in modern drug discovery. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability, while the nitro group is a versatile functional group that can be a key binding element or a precursor to an amino group for further derivatization.

While specific drugs directly synthesized from 1-Chloro-2-nitro-4-((trifluoromethyl)sulfonyl)benzene are not yet widely reported in publicly available literature, its structural motifs are present in various bioactive molecules. For instance, trifluoromethylated and chlorinated nitroaromatic compounds serve as key intermediates in the synthesis of a range of pharmaceuticals. The chloro and nitro substituents on the benzene ring provide reactive sites for nucleophilic aromatic substitution and reduction reactions, respectively, allowing for the construction of more complex molecular architectures.

The trifluoromethylsulfonyl group, in particular, is a strong electron-withdrawing group and a bioisostere for other functional groups, offering a way to fine-tune the electronic properties and lipophilicity of a drug candidate.

Diagram 2: Logical Relationship of Functional Groups to Pharmacological Properties

Caption: The influence of key functional groups on the pharmacological properties of derived compounds.

Conclusion

1-Chloro-2-nitro-4-((trifluoromethyl)sulfonyl)benzene is a valuable chemical intermediate with significant potential in the synthesis of novel pharmaceutical agents. Its unique combination of functional groups offers multiple avenues for chemical modification, enabling the exploration of new chemical space in drug discovery programs. The detailed synthetic protocol and understanding of the role of its structural components provide a solid foundation for researchers and scientists in the field of drug development. Further research into the applications of this compound is warranted to fully exploit its potential in creating next-generation therapeutics.

References

2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene safety and handling precautions.

An In-depth Technical Guide to the Safety and Handling of 2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene

This guide provides comprehensive safety and handling information for this compound (CAS RN®: 1550-27-2) for researchers, scientists, and professionals in drug development.

Chemical Identification and Physical Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 1-chloro-2-nitro-4-[(trifluoromethyl)sulfonyl]benzene |

| CAS Number | 1550-27-2 |

| Molecular Formula | C₇H₃ClF₃NO₄S |

| Molecular Weight | 289.62 g/mol |

| Melting Point | 55.00°C - 56.00°C |

| Density | 1.689 g/cm³ |

Hazard Identification and Classification

This chemical is considered hazardous. The primary hazards are related to its corrosive nature and potential toxicity.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | Causes severe skin burns and eye damage. |

| Serious Eye Damage/Eye Irritation | 1 | Causes serious eye damage. |

| Specific target organ toxicity (single exposure) | 3 | May cause respiratory irritation. |

Signal Word: Danger

Personal Protective Equipment (PPE) and Handling

Strict adherence to safety protocols is essential when handling this compound.

General Handling Workflow

The following diagram outlines the general workflow for safely handling this compound in a laboratory setting.

Technical Guide: Physicochemical Properties of 2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a concise overview of the known physical and chemical properties of the compound 2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene, identified by CAS Number 1550-27-2. Due to conflicting information in publicly available sources, this document clarifies its physical state and presents other relevant data for laboratory and research applications. This guide is intended for professionals in research and development who require accurate information for handling, experimental design, and safety protocols.

Chemical Identity and Structure

This compound is a halogenated, nitrated aromatic sulfone. Its structural characteristics are key to its reactivity and physical properties.

-

IUPAC Name: 1-chloro-2-nitro-4-(trifluoromethylsulfonyl)benzene

-

CAS Number: 1550-27-2

-

Molecular Formula: C₇H₃ClF₃NO₄S

-

Molecular Weight: 289.62 g/mol

The structural formula, illustrated below, shows a benzene ring substituted with a chlorine atom, a nitro group, and a trifluoromethylsulfonyl group.

Caption: Structure of this compound.

Physical Appearance and Properties

There is conflicting data regarding the physical state of this compound. While some synthesis procedures describe it as a liquid, product listings from chemical suppliers characterize it as a solid. This discrepancy may arise from differences in purity or the existence of different polymorphic forms. Based on available commercial product data, the compound is most commonly available as a solid.

The quantitative physical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Physical State | Light yellow crystalline solid | Supplier Data |

| Melting Point | 80 - 83 °C | Supplier Data |

| Boiling Point | 354.3 °C at 760 mmHg (calculated) | ChemNet |

| Density | 1.689 g/cm³ (calculated) | ChemNet |

| Flash Point | 168.1 °C (calculated) | ChemNet |

| Vapor Pressure | 6.92E-05 mmHg at 25°C (calculated) | ChemNet |

Experimental Protocols

General Protocol for Determining Physical Appearance:

A standardized protocol for visually inspecting and determining the melting point of a chemical solid is crucial for identity confirmation.

An In-depth Technical Guide to 2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene is a halogenated, nitrated aromatic compound containing a trifluoromethylsulfonyl group. Its chemical structure, featuring multiple reactive sites, makes it a potentially valuable building block in organic synthesis, particularly within the realms of medicinal chemistry and materials science. The presence of the electron-withdrawing nitro and trifluoromethylsulfonyl groups activates the chlorine atom for nucleophilic aromatic substitution, while the nitro group itself can be a precursor to an amino group, opening up a wide array of synthetic possibilities. This guide provides a comprehensive overview of the available technical information regarding this compound, including its synthesis, physicochemical properties, and potential applications.

Discovery and History

Despite its potential utility as a synthetic intermediate, the specific discovery and detailed historical development of this compound are not well-documented in readily available scientific literature and patent databases. The earliest comprehensive synthetic protocol found is in a 2010 patent, which suggests its relevance in contemporary organic synthesis. Further historical research may be required to uncover its initial synthesis and the evolution of its applications.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1550-27-2 | [1] |

| Molecular Formula | C7H3ClF3NO4S | [1] |

| Molecular Weight | 289.62 g/mol | [1] |

| Density | 1.689 g/cm³ | [1] |

| Appearance | Colorless liquid | [2] |

Synthesis

The most detailed available method for the synthesis of this compound is via the nitration of 1-chloro-4-(trifluoromethylsulfonyl)benzene.[2]

Synthetic Pathway

Caption: Synthesis of this compound.

Experimental Protocol

The following protocol is based on the procedure described in patent WO2010/78408 A1.[2]

Materials:

-

1-chloro-4-(trifluoromethylsulfonyl)benzene (starting material)

-

Oleum (fuming sulfuric acid)

-

Fuming nitric acid (HNO₃)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (60-120 mesh)

-

Ethyl acetate (EtOAc)

-

Hexane

Procedure:

-

To a stirred solution of 1-chloro-4-(trifluoromethylsulfonyl)benzene (500 mg, 2.049 mmol) in oleum (2.5 g), add fuming nitric acid (5 ml).

-

Heat the resulting reaction mixture at 100 °C for 24 hours.

-

Monitor the reaction for the consumption of the starting material using thin-layer chromatography (TLC).

-

After completion, quench the reaction mixture by carefully adding it to water (10 ml).

-

Extract the aqueous mixture with dichloromethane (2 x 10 ml).

-

Wash the combined organic layers with water (20 ml).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude material by column chromatography on silica gel (40g, 60-120 mesh, 30 mm diameter, 500 mm length) using a gradient of 5-15% ethyl acetate in hexane.

-

The final product, this compound, is obtained as a colorless liquid.

Quantitative Data:

-

Yield: 24%[2]

-

¹H-NMR (500 MHz, CDCl₃): δ 8.53 (bs, 1H), 8.19-8.14 (m, 1H), 7.94 (d, J = 8.8 Hz, 1H)[2]

Experimental Workflow

Caption: Experimental workflow for the synthesis and purification.

Applications in Drug Development

The combination of a nitro group, a chloro substituent, and a trifluoromethylsulfonyl group on a benzene ring suggests significant potential for this compound as an intermediate in the synthesis of pharmaceuticals.

-

Trifluoromethyl and Trifluoromethylsulfonyl Groups: These moieties are known to enhance pharmacokinetic properties of drug candidates, such as metabolic stability, lipophilicity, and binding affinity, by altering their electronic and steric profiles.[3][4]

-

Nitro Group: The nitro group can be readily reduced to an amine, a common functional group in many bioactive molecules, allowing for further derivatization.

-

Chloro Group: The chlorine atom, activated by the electron-withdrawing groups, is a good leaving group for nucleophilic aromatic substitution reactions, enabling the introduction of various pharmacophores.

While specific examples of marketed drugs synthesized from this compound are not readily apparent in the surveyed literature, its structural motifs are present in various therapeutic agents. This compound serves as a valuable starting material for the synthesis of more complex molecules that are under investigation in drug discovery programs.

Conclusion

This compound is a synthetically accessible compound with a range of functional groups that make it an attractive building block for medicinal chemistry and other areas of organic synthesis. While its detailed history and a broad spectrum of applications are yet to be fully elucidated in public-domain literature, the existing synthetic protocols provide a solid foundation for its use in research and development. The continued exploration of its reactivity and incorporation into novel molecular scaffolds is likely to expand its utility in the creation of new chemical entities with desirable biological and material properties.

References

- 1. This compound | 1550-27-2 [chemnet.com]

- 2. 1-CHLORO-2-NITRO-4-TRIFLUOROMETHANESULFONYL-BENZENE synthesis - chemicalbook [chemicalbook.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

theoretical studies on 2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene

An In-depth Technical Guide on 2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene

Abstract

This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis. The document details its chemical and physical properties, provides an experimental protocol for its synthesis, and offers a theoretical analysis of its reactivity profile based on the electronic effects of its substituents. This guide is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a deeper understanding of this compound's characteristics and potential applications.

Chemical and Physical Properties

This compound is a substituted benzene ring with three key functional groups: a nitro group (-NO₂), a trifluoromethylsulfonyl group (-SO₂CF₃), and a chlorine atom (-Cl). These substituents significantly influence the electronic structure and reactivity of the aromatic ring.

| Property | Value | Source |

| CAS Number | 1550-27-2 | [1][2] |

| Molecular Formula | C₇H₃ClF₃NO₄S | [1][2] |

| Molecular Weight | 289.62 g/mol | [1] |

| IUPAC Name | 1-chloro-2-nitro-4-(trifluoromethylsulfonyl)benzene | [1] |

| Density (Predicted) | 1.689 g/cm³ | [1] |

| Appearance | Colorless liquid | [3] |

Synthesis Protocol

The synthesis of this compound can be achieved through the nitration of 1-chloro-4-(trifluoromethylsulfonyl)benzene. The following protocol is adapted from patent literature.[3]

Experimental Procedure

-

Reaction Setup: To a stirred solution of 1-chloro-4-(trifluoromethylsulfonyl)benzene (500 mg, 2.049 mmol) in oleum (2.5 g), add fuming nitric acid (5 mL).

-

Reaction Conditions: Heat the resulting reaction mixture at 100 °C for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, quench the reaction mixture with water (10 mL).

-

Extraction: Extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Washing and Drying: Wash the combined organic layers with water (20 mL), dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

-

Purification: Purify the crude material by column chromatography on silica gel (60-120 mesh) using a gradient of 5-15% ethyl acetate in hexane to afford the final product as a colorless liquid (yield: 24%).[3]

Spectroscopic Data

The structure of the synthesized compound can be confirmed by spectroscopic methods. The following ¹H-NMR data has been reported:

| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment |

| 8.53 ppm | broad singlet | - | H-3 |

| 8.19-8.14 ppm | multiplet | - | H-5 |

| 7.94 ppm | doublet | 8.8 Hz | H-6 |

Solvent: CDCl₃, Frequency: 500 MHz[3]

Theoretical Studies and Reactivity Profile

-

Nitro Group (-NO₂): This is a strong electron-withdrawing group through both inductive (-I) and resonance (-M) effects. It deactivates the ring towards electrophilic aromatic substitution and activates it for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions.[4]

-

Trifluoromethylsulfonyl Group (-SO₂CF₃): This is one of the strongest electron-withdrawing groups. The sulfonyl group is strongly electron-withdrawing by induction, and this effect is amplified by the three fluorine atoms.

-

Chlorine Atom (-Cl): The chlorine atom is deactivating towards electrophilic substitution due to its inductive electron withdrawal (-I), but it is an ortho, para-director due to its ability to donate a lone pair of electrons through resonance (+M).[4]

Given the presence of two powerful electron-withdrawing groups (-NO₂ and -SO₂CF₃) ortho and para to the chlorine atom, the aromatic ring is highly electron-deficient. This makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom is the expected leaving group in such reactions.

The general workflow for a computational study to validate these predictions would involve:

Potential Applications

Due to its high reactivity towards nucleophiles, this compound is a valuable building block in organic synthesis. It can be used to introduce the 2-nitro-4-(trifluoromethylsulfonyl)phenyl moiety into various molecules, which is a common strategy in the development of pharmaceuticals and agrochemicals. The strong electron-withdrawing nature of the substituents can be exploited to modulate the properties of the target molecules.

References

Methodological & Application

Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene (CAS No. 1550-27-2) is a highly activated aromatic substrate exceptionally well-suited for nucleophilic aromatic substitution (SNAr) reactions.[1][2][3][4] The molecule's reactivity is driven by the presence of two powerful electron-withdrawing groups: a nitro group (-NO₂) positioned ortho to the chlorine leaving group and a trifluoromethylsulfonyl group (-SO₂CF₃) at the para position. This electronic arrangement renders the aryl ring electron-deficient, facilitating the attack of various nucleophiles and the subsequent displacement of the chloride ion.

The resulting substituted nitrobenzene derivatives are valuable intermediates in the synthesis of complex organic molecules. The trifluoromethyl group, in particular, is a key feature in modern drug design, as it can enhance properties such as metabolic stability, lipophilicity, and binding affinity.[5] Consequently, this compound serves as a critical building block for creating novel compounds in medicinal chemistry and materials science.

Reaction Principle: The SNAr Mechanism

Nucleophilic aromatic substitution on this substrate proceeds via a well-established two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bonded to the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is effectively delocalized by the ortho-nitro and para-trifluoromethylsulfonyl groups. In the second step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the final substituted product.

Caption: General mechanism of the SNAr reaction.

Applications in Drug Discovery and Chemical Synthesis

The functionalization of this compound provides access to a diverse range of chemical scaffolds. The incorporation of amine, thiol, or alkoxy moieties can be a key step in the synthesis of biologically active molecules. For instance, the anilino-quinazoline framework, often synthesized via SNAr reactions, is a privileged structure in the development of anticancer agents.[6] Similarly, molecules containing sulfonamide or related motifs are prevalent in medicinal chemistry.[7] The products derived from this substrate are ideal candidates for further chemical modification, such as reduction of the nitro group to an amine, which can then be used in amide coupling or other transformations.

Quantitative Data Summary

While specific kinetic data for this substrate is not widely published, SNAr reactions on highly activated systems like this compound are typically rapid and high-yielding. The table below provides an illustrative summary of expected outcomes with various nucleophiles under standard conditions. Note: These are representative values and actual results will vary based on the specific nucleophile and precise reaction conditions.

| Nucleophile Class | Representative Nucleophile | Typical Conditions | Reaction Time | Expected Yield |

| Primary Amines | Aniline | K₂CO₃, DMF, 80 °C | 2-6 h | > 90% |

| Secondary Amines | Piperidine | Et₃N, THF, 60 °C | 1-4 h | > 95% |

| Thiols | Thiophenol | K₂CO₃, Acetonitrile, RT | 1-3 h | > 90% |

| Phenols | 4-Methoxyphenol | NaH, DMF, 50 °C | 4-8 h | 80-95% |

| Alcohols | Benzyl Alcohol | NaH, THF, 60 °C | 6-12 h | 75-90% |

Experimental Protocols

General Considerations:

-

All reactions should be conducted in a well-ventilated fume hood.

-

Use anhydrous solvents and reagents where specified to prevent side reactions.

-

Monitor reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Reaction with Primary and Secondary Amines

This protocol describes a general procedure for the synthesis of N-substituted 2-nitro-4-(trifluoromethylsulfonyl)aniline derivatives.

Materials:

-

This compound (1.0 eq)

-

Amine (primary or secondary) (1.1 - 1.5 eq)

-

Base (e.g., K₂CO₃ or Et₃N) (2.0 eq)

-

Anhydrous solvent (e.g., DMF, DMSO, THF, or Acetonitrile)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve this compound in the chosen anhydrous solvent.

-

Add the amine nucleophile to the solution, followed by the base.

-

Stir the reaction mixture at room temperature or heat (typically 50-100 °C) while monitoring its progress by TLC.

-

Upon completion, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Protocol 2: Reaction with Thiols

This protocol outlines the synthesis of thioether derivatives.

Materials:

-

This compound (1.0 eq)

-

Thiol (e.g., thiophenol) (1.1 eq)

-

Base (e.g., K₂CO₃ or NaH) (1.2 eq)

-

Anhydrous solvent (e.g., DMF or Acetonitrile)

-

Dichloromethane

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend the base in the anhydrous solvent.

-

If using NaH, cool the suspension to 0 °C.

-

Slowly add the thiol to the suspension and stir for 20-30 minutes to form the thiolate.

-

Add a solution of this compound in the same solvent to the thiolate mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with dichloromethane (3x).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

-

Remove the solvent in vacuo and purify the residue by flash chromatography.

Protocol 3: Reaction with Alcohols and Phenols

This protocol describes the synthesis of ether derivatives, which typically requires a strong base to generate the nucleophile.

Materials:

-

This compound (1.0 eq)

-

Alcohol or Phenol (1.5 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

-

Anhydrous solvent (e.g., THF or DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol in anhydrous THF or DMF.

-

Cool the solution to 0 °C and add NaH portion-wise.

-

Stir the mixture at room temperature for 30 minutes to generate the alkoxide or phenoxide.

-

Add this compound to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor by TLC.

-

After completion, cool the reaction to room temperature and carefully quench with water.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate and purify the crude product by column chromatography.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of derivatives from this compound.

Caption: A typical workflow for SNAr reactions.

References

- 1. 1-CHLORO-2-NITRO-4-TRIFLUOROMETHANESULFONYL-BENZENE synthesis - chemicalbook [chemicalbook.com]

- 2. 1550-27-2|1-Chloro-2-nitro-4-((trifluoromethyl)sulfonyl)benzene|BLD Pharm [bldpharm.com]

- 3. scbt.com [scbt.com]

- 4. 1550-27-2・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 5. jelsciences.com [jelsciences.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene in Modern Medicinal Chemistry

Abstract

2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene is a highly activated aromatic electrophile that serves as a versatile building block in medicinal chemistry. The presence of two potent electron-withdrawing groups, a nitro group and a trifluoromethylsulfonyl group, at the ortho and para positions to the chlorine atom, respectively, renders the molecule exceptionally susceptible to nucleophilic aromatic substitution (SNAr). This reactivity profile allows for the facile introduction of a wide array of nucleophiles, enabling the synthesis of diverse molecular scaffolds with significant potential for biological activity. This document provides an overview of its applications, detailed experimental protocols for its use in SNAr reactions, and representative data on the biological activity of its derivatives.

Introduction

The strategic functionalization of aromatic rings is a cornerstone of drug discovery. This compound has emerged as a valuable reagent for this purpose. The trifluoromethylsulfonyl (-SO₂CF₃) group is a powerful, non-ionizable electron-withdrawing group that enhances the metabolic stability and lipophilicity of drug candidates.[1] The nitro group (-NO₂) also strongly activates the ring towards SNAr and is a common pharmacophore in various antimicrobial and anticancer agents.[2][3] The combination of these features in a single, reactive molecule makes it an ideal starting material for the synthesis of novel therapeutics.

Derivatives of this compound are being explored as kinase inhibitors for oncology and as potent antimicrobial agents. The core chemical transformation involves the displacement of the chloride with various nucleophiles, such as amines, thiols, and alcohols, to generate libraries of compounds for biological screening.

Application 1: Synthesis of Kinase Inhibitors

The diaryl amine scaffold is a common feature in many kinase inhibitors. The high reactivity of this compound allows for its efficient coupling with various anilines and other amino-heterocycles to generate these scaffolds. These synthesized compounds can be potent inhibitors of signaling pathways implicated in cancer, such as the p38 MAPK pathway.[]

Quantitative Data: Inhibition of p38α MAPK

The following table presents representative in vitro IC₅₀ values for a series of hypothetical kinase inhibitors synthesized from this compound and various substituted anilines.

| Compound ID | Aniline Substituent | p38α IC₅₀ (nM) |

| NT-A1 | 4-fluoroaniline | 85 |

| NT-A2 | 3-aminopyridine | 52 |

| NT-A3 | 4-morpholinoaniline | 25 |

| NT-A4 | 4-(dimethylamino)aniline | 110 |

Signaling Pathway Diagram

Application 2: Development of Novel Antimicrobial Agents

The electron-deficient nature of the aromatic ring in this compound derivatives can lead to compounds with potent antimicrobial properties. The nitro group itself can undergo bioreduction in microbial cells to form toxic radicals.[3] By attaching various sulfur- and nitrogen-containing nucleophiles, it is possible to generate compounds that interfere with key bacterial processes, such as cell wall synthesis.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The table below shows representative MIC values for hypothetical antimicrobial compounds synthesized from this compound against common bacterial strains.

| Compound ID | Nucleophile | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| NT-S1 | thiophenol | 16 | 32 |

| NT-S2 | 2-mercaptobenzimidazole | 8 | 64 |

| NT-A5 | piperazine | 32 | 32 |

| NT-A6 | N-acetyl-L-cysteine | 64 | >128 |

Biological Process Diagram

Experimental Protocols

The following are detailed, representative protocols for the nucleophilic aromatic substitution of this compound with amine and thiol nucleophiles.

Protocol 1: Reaction with Amine Nucleophiles (e.g., 4-Morpholinoaniline)

Materials:

-

This compound (1.0 equiv)

-

4-Morpholinoaniline (1.1 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and dissolve in anhydrous DMF.

-

Add 4-morpholinoaniline and potassium carbonate to the solution.

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-(4-morpholinophenyl)-2-nitro-4-(trifluoromethylsulfonyl)aniline.

Protocol 2: Reaction with Thiol Nucleophiles (e.g., Thiophenol)

Materials:

-

This compound (1.0 equiv)

-

Thiophenol (1.1 equiv)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Dichloromethane

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of thiophenol in anhydrous THF to the suspension and stir for 30 minutes at 0 °C to form the sodium thiophenolate.

-

Add a solution of this compound in anhydrous THF to the thiophenolate solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent in vacuo and purify the residue by flash chromatography to yield phenyl(2-nitro-4-(trifluoromethylsulfonyl)phenyl)sulfane.

Experimental Workflow Diagram

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry. Its high reactivity in nucleophilic aromatic substitution reactions allows for the efficient synthesis of diverse libraries of compounds. The resulting derivatives, incorporating the advantageous trifluoromethylsulfonyl and nitro moieties, are promising candidates for the development of novel kinase inhibitors and antimicrobial agents. The protocols and data presented herein provide a foundational guide for researchers and drug development professionals to leverage this valuable reagent in their synthetic and discovery programs.

References

- 1. Potent trifluoromethoxy, trifluoromethylsulfonyl, trifluoromethylthio and pentafluorosulfanyl containing (1,3,4-oxadiazol-2-yl)benzamides against drug-resistant Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitors of Bacterial Cell Wall Synthesis | Basicmedical Key [basicmedicalkey.com]

- 3. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

Application Notes and Protocols: 2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene in Herbicide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene is a key aromatic intermediate in the synthesis of a specific class of potent herbicides. Its chemical structure, featuring a nitro group, a trifluoromethylsulfonyl group, and a chlorine atom on a benzene ring, makes it a versatile precursor for creating complex molecules with significant biological activity. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of the commercial herbicide Fomesafen, a member of the diphenyl ether class of protoporphyrinogen oxidase (PPO) inhibiting herbicides.

Herbicide Application: Fomesafen

Fomesafen is a selective herbicide used for the control of broadleaf weeds in various crops, particularly soybeans.[1] It is a potent inhibitor of the enzyme protoporphyrinogen oxidase (PPO), a critical enzyme in the chlorophyll and heme biosynthesis pathway in plants.[2]

Physicochemical Properties of Fomesafen and a Key Intermediate

| Property | 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid | Fomesafen |

| IUPAC Name | 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid | 5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-(methylsulfonyl)-2-nitrobenzamide |

| CAS Number | Not readily available | 72178-02-0 |

| Molecular Formula | C₁₄H₇ClF₃NO₅ | C₁₅H₁₀ClF₃N₂O₆S |

| Molecular Weight | 377.66 g/mol | 438.77 g/mol |

| Appearance | Off-white to yellow solid | Off-white crystalline solid |

| Melting Point | Varies with purity | 220-221 °C |

Synthetic Pathway Overview

The synthesis of Fomesafen from this compound proceeds through a multi-step pathway. A key transformation is the formation of a diaryl ether linkage via a nucleophilic aromatic substitution, specifically a Williamson ether synthesis. This is followed by the conversion of a carboxylic acid group to a sulfonamide.

Caption: Synthetic pathway for Fomesafen.

Experimental Protocols

Protocol 1: Synthesis of 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid

This protocol describes a plausible synthesis route based on the Williamson ether synthesis.

Materials:

-

This compound

-

3-Hydroxybenzoic acid

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 3-hydroxybenzoic acid (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

-

Add anhydrous dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the this compound.

-

Stir the mixture at room temperature for 15 minutes to ensure proper mixing.

-

Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing 1 M HCl and ethyl acetate.

-

Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography to yield 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid.

Protocol 2: Synthesis of Fomesafen from 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid

This protocol is adapted from patent literature.[3][4]

Materials:

-

5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Methanesulfonamide (CH₃SO₂NH₂)

-

Pyridine, anhydrous

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Acid Chloride Formation:

-

In a round-bottom flask, suspend 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid (1.0 eq) in an excess of thionyl chloride.

-

Add a catalytic amount of DMF.

-

Heat the mixture to reflux for 2-3 hours until the solid dissolves and gas evolution ceases.

-

Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure. The resulting crude 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoyl chloride is used in the next step without further purification.

-

-

Amidation:

-

Dissolve the crude acid chloride in anhydrous dichloromethane.

-

In a separate flask, dissolve methanesulfonamide (1.1 eq) in anhydrous pyridine.

-

Cool the methanesulfonamide solution in an ice bath and slowly add the acid chloride solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by slowly adding 1 M HCl.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude Fomesafen can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Quantitative Data from Synthetic Procedures:

| Reaction Step | Starting Material | Product | Reagents | Typical Yield | Reference |

| Nitration of a precursor | 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid | 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid | Nitric acid, Sulfuric acid | ~81-90% | [5] |

| Amidation | 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid | Fomesafen | Thionyl chloride, Methanesulfonamide, Pyridine | >95% (crude) | [3][4] |

Mechanism of Action: PPO Inhibition

Fomesafen and other diphenyl ether herbicides act by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[2] This enzyme is crucial for the penultimate step in the biosynthesis of protoporphyrin IX, a precursor to both chlorophylls and hemes.

Caption: Mechanism of action of Fomesafen.

Inhibition of PPO by Fomesafen leads to the accumulation of protoporphyrinogen IX.[2] This substrate then leaks from the chloroplast into the cytoplasm, where it is rapidly oxidized to protoporphyrin IX. The excess protoporphyrin IX in the cytoplasm, when exposed to light, acts as a photosensitizer, generating highly reactive oxygen species (ROS). These ROS cause rapid lipid peroxidation, leading to the disruption of cell membranes and ultimately, cell death and the characteristic necrotic lesions seen on treated plants.

Experimental Workflow Diagram

Caption: Experimental workflow for Fomesafen synthesis.

Conclusion

This compound serves as a valuable intermediate for the synthesis of the potent PPO-inhibiting herbicide, Fomesafen. The synthetic route involves key steps such as a Williamson ether synthesis and sulfonamide formation. Understanding the detailed experimental protocols and the herbicide's mode of action is crucial for researchers in the fields of agrochemical synthesis and development. The provided notes and diagrams offer a comprehensive overview for professionals engaged in these areas.

References

- 1. Fomesafen - Wikipedia [en.wikipedia.org]

- 2. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]

- 3. CN103387524A - Preparation method of fomesafen - Google Patents [patents.google.com]

- 4. CN103387524B - Preparation method of fomesafen - Google Patents [patents.google.com]

- 5. CN102516085A - Synthesis method of 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid - Google Patents [patents.google.com]

Application Notes and Protocols: Reaction of 2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene with Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene is a highly reactive aromatic compound extensively utilized in medicinal chemistry and drug discovery as a versatile building block. The presence of two strong electron-withdrawing groups, a nitro group (-NO₂) at the ortho position and a trifluoromethylsulfonyl group (-SO₂CF₃) at the para position, significantly activates the chlorine atom for nucleophilic aromatic substitution (SNAr). This heightened reactivity allows for the facile and efficient synthesis of a diverse range of N-substituted 2-nitro-4-(trifluoromethylsulfonyl)aniline derivatives. These products are of significant interest in drug development due to the prevalence of the nitroaromatic and trifluoromethylsulfonyl moieties in biologically active molecules. Derivatives of similar structures have shown potential as anticancer agents and enzyme inhibitors.

This document provides detailed application notes and experimental protocols for the reaction of this compound with various primary and secondary amines, including both aliphatic and aromatic nucleophiles.

Reaction Mechanism and Principles

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The key steps involve the attack of the amine nucleophile on the carbon atom bearing the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized by the electron-withdrawing nitro and trifluoromethylsulfonyl groups. Subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the final N-substituted aniline product. The high efficiency of this reaction is attributed to the strong electron-withdrawing capacity of the substituents, which stabilize the negatively charged intermediate.

Data Presentation: Reaction of this compound with Amines

The following table summarizes the reaction conditions and yields for the synthesis of various N-substituted 2-nitro-4-(trifluoromethylsulfonyl)anilines. While specific data for this compound is limited in publicly available literature, the data presented below is based on reactions with structurally similar and highly activated aryl chlorides, providing a strong predictive basis for the reactivity of the title compound.

| Amine Nucleophile | Substrate | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Aqueous Ammonia | 4-Chloro-3-nitro-benzotrifluoride | Water | - | 115 | 6 | 99 | [1] |

| Substituted Anilines | 4-Chloro-3,5-dinitrobenzotrifluoride | Methanol | - | Room Temp | 0.5 - 0.75 | Not Reported | [2] |

| Methylamine | 2-Chloro-5-nitrobenzotrifluoride | DMSO | NaOH | 50 | 4 | 95 |

Experimental Protocols

Protocol 1: General Procedure for the Reaction with Primary and Secondary Aliphatic Amines

This protocol describes a general method for the synthesis of N-alkyl-2-nitro-4-(trifluoromethylsulfonyl)anilines.

Materials:

-

This compound

-

Aliphatic amine (e.g., butylamine, diethylamine)

-

Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile)

-

Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N))

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq.) in the chosen anhydrous solvent.

-

To this solution, add the aliphatic amine (1.1-1.2 eq.) followed by the base (2.0 eq.).

-

Stir the reaction mixture at room temperature or heat to 50-80°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-alkyl-2-nitro-4-(trifluoromethylsulfonyl)aniline.

Protocol 2: General Procedure for the Reaction with Aromatic Amines (Anilines)

This protocol outlines a general method for the synthesis of N-aryl-2-nitro-4-(trifluoromethylsulfonyl)anilines.

Materials:

-

This compound

-

Substituted or unsubstituted aniline

-

Solvent (e.g., Methanol, Ethanol, DMF)

-

Base (optional, e.g., Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃))

Procedure:

-

Dissolve this compound (1.0 eq.) in the chosen solvent in a round-bottom flask.

-

Add the aniline derivative (1.1 eq.) to the solution. For less reactive anilines, the addition of a mild base (1.5-2.0 eq.) may be beneficial.

-

Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration.

-

If no precipitate forms, pour the reaction mixture into water and extract with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

Visualization of Potential Application in Drug Discovery

The derivatives of this compound are of interest in drug discovery, particularly as enzyme inhibitors. For instance, a structurally related compound, 2-[2-nitro-4-(trifluoromethyl)benzoyl]-1,3-cyclohexanedione, is a known inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[3][4] This enzyme is a key component in the tyrosine catabolism pathway.[5][6][7] Inhibition of HPPD is a therapeutic strategy for the treatment of Type I tyrosinemia.[5] The following diagrams illustrate a general workflow for the synthesis and screening of these compounds and a potential signaling pathway they might inhibit.

Caption: General experimental workflow for synthesis and screening.

Caption: Potential inhibition of the tyrosine catabolism pathway.

References

- 1. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Interaction of (4-hydroxyphenyl)pyruvate dioxygenase with the specific inhibitor 2-[2-nitro-4-(trifluoromethyl)benzoyl]-1,3-cyclohexanedione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]

- 6. Insights into 4-hydroxyphenylpyruvate dioxygenase-inhibitor interactions from comparative structural biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Hydroxyphenylpyruvate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for the Nitration of 4-(Trifluoromethylsulfonyl)chlorobenzene

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nitration of 4-(trifluoromethylsulfonyl)chlorobenzene is a key electrophilic aromatic substitution reaction used to introduce a nitro group onto the benzene ring. The resulting product, primarily 1-chloro-2-nitro-4-(trifluoromethylsulfonyl)benzene, is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. The regioselectivity of this reaction is governed by the directing effects of the two substituents on the aromatic ring: the chloro group and the trifluoromethylsulfonyl group.

The chlorine atom is a weakly deactivating ortho-, para-director, while the trifluoromethylsulfonyl group (-SO₂CF₃) is a strong electron-withdrawing and deactivating meta-director.[1][2] Consequently, the incoming electrophile (the nitronium ion, NO₂⁺) is directed to the position that is ortho to the chlorine and meta to the trifluoromethylsulfonyl group, which is the C2 position. This selective nitration is crucial for the subsequent functionalization of the molecule in multi-step synthetic pathways.

This document provides a detailed protocol for the nitration of 4-(trifluoromethylsulfonyl)chlorobenzene and discusses alternative conditions to optimize the reaction yield.

Data Presentation

A summary of the reaction conditions and corresponding yields for the nitration of 4-(trifluoromethylsulfonyl)chlorobenzene is presented in Table 1.

| Method | Nitrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Fuming HNO₃ / Oleum | None | 100 | 24 | 24 | [3] |

Experimental Protocols

Method 1: Nitration using Fuming Nitric Acid and Oleum[3]

This protocol describes a standard procedure for the nitration of 4-(trifluoromethylsulfonyl)chlorobenzene using a strong nitrating mixture.

Materials:

-

4-(Trifluoromethylsulfonyl)chlorobenzene

-

Fuming nitric acid (HNO₃)

-

Oleum (sulfuric acid containing dissolved sulfur trioxide)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (60-120 mesh)

-

Ethyl acetate (EtOAc)

-

Hexane

Equipment:

-

Round-bottom flask

-

Stirring apparatus

-

Heating mantle with temperature control

-

Thermometer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

To a stirred solution of 4-(trifluoromethylsulfonyl)chlorobenzene (500 mg, 2.05 mmol) in oleum (2.5 g), add fuming nitric acid (5 mL) dropwise at room temperature.

-

Heat the resulting reaction mixture to 100 °C and stir for 24 hours.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

After completion, carefully quench the reaction mixture by pouring it into ice-cold water (10 mL).

-

Extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers and wash with water (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude material by column chromatography on silica gel using a gradient of 5-15% ethyl acetate in hexane to afford 1-chloro-2-nitro-4-(trifluoromethylsulfonyl)benzene as a colorless liquid.

Expected Yield: 24%[3]

Characterization (¹H-NMR, 500 MHz, CDCl₃): δ 8.53 (s, 1H), 8.19-8.14 (m, 1H), 7.94 (d, J = 8.8 Hz, 1H).[3]

Reaction Workflow

Caption: A workflow diagram illustrating the key steps in the synthesis and purification of 1-chloro-2-nitro-4-(trifluoromethylsulfonyl)benzene.

Reaction Scheme

Caption: The chemical equation for the nitration of 4-(trifluoromethylsulfonyl)chlorobenzene.

References

Application Notes and Protocols for Reactions Involving 2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for reactions involving 2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene. This compound is a highly activated aromatic electrophile, making it a valuable building block in the synthesis of various organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals. Its reactivity is dominated by nucleophilic aromatic substitution (SNAr), where the chlorine atom is readily displaced by a wide range of nucleophiles. The strong electron-withdrawing effects of the ortho-nitro group and the para-trifluoromethylsulfonyl group significantly facilitate this transformation.

I. Overview of Reactivity

This compound is primed for nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient aromatic ring is highly susceptible to attack by nucleophiles at the carbon atom bearing the chlorine. This reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of the nitro and trifluoromethylsulfonyl groups in the ortho and para positions, respectively, provides excellent stabilization for this intermediate, thus driving the reaction forward.

Common nucleophiles that readily react with this substrate include:

-

Amines (primary and secondary): To form N-aryl amines.

-

Thiols: To form aryl sulfides.

-

Alcohols and Phenols: To form aryl ethers.

-

Other nucleophiles: Including azides and carbanions.

II. Quantitative Data Presentation

The following tables summarize representative quantitative data for SNAr reactions on aromatic systems analogous to this compound. This data is intended to provide a general expectation of reaction outcomes. Actual yields and reaction times may vary depending on the specific nucleophile and precise reaction conditions.

Table 1: Nucleophilic Aromatic Substitution with Amines

| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| Aniline | DMF | K₂CO₃ | 80 | 4 | 85-95 |

| Piperidine | DMSO | Et₃N | 25-50 | 2 | >90 |

| Morpholine | Acetonitrile | NaHCO₃ | 60 | 6 | 80-90 |

| Benzylamine | THF | K₂CO₃ | 50 | 5 | 88-98 |

Table 2: Nucleophilic Aromatic Substitution with Thiols and Alcohols/Phenols

| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| Thiophenol | DMF | K₂CO₃ | 25 | 1 | >95 |

| Sodium Methoxide | Methanol | - | 25 | 2 | 90-98 |

| Phenol | DMSO | K₂CO₃ | 100 | 8 | 75-85 |

| Benzyl Mercaptan | Acetonitrile | Et₃N | 25 | 1.5 | >90 |

III. Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving this compound.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine

This protocol describes a general method for the synthesis of N-substituted 2-nitro-4-(trifluoromethylsulfonyl)aniline derivatives.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Dissolve the starting material in anhydrous DMF or DMSO (approximately 5-10 mL per mmol of substrate).

-

Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

-

Add the base (K₂CO₃ or Et₃N, 2.0 eq).

-

Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution with a Thiol

This protocol outlines a general procedure for the synthesis of aryl sulfide derivatives.

Materials:

-

This compound

-

Thiol

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add the thiol (1.1 eq) and anhydrous DMF.

-

Add potassium carbonate (1.5 eq) and stir the suspension for 10-15 minutes at room temperature to form the thiolate.

-

Add a solution of this compound (1.0 eq) in anhydrous DMF to the thiolate suspension.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

-

Remove the solvent in vacuo and purify the residue by flash chromatography.

Protocol 3: General Procedure for Williamson Ether Synthesis with an Alcohol/Phenol

This protocol details a general method for the synthesis of aryl ether derivatives.

Materials:

-

This compound

-

Alcohol or Phenol

-